Z-N-Me-Phe-OH: Structural Architecture and Synthetic Utility in Peptidomimetics
Z-N-Me-Phe-OH: Structural Architecture and Synthetic Utility in Peptidomimetics
Executive Summary
Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) represents a critical building block in the synthesis of peptidomimetics. Unlike standard amino acids, the N-methylation of the peptide backbone introduces steric constraints that drastically alter the pharmacokinetic profile of the resulting therapeutic. By eliminating the amide proton, this residue prevents hydrogen bond formation, enhancing membrane permeability and proteolytic stability—two primary failure points in peptide drug development.
This guide details the structural specifications, handling protocols, and high-efficiency coupling strategies required to integrate Z-N-Me-Phe-OH into complex peptide sequences.
Part 1: Structural Analysis & Nomenclature
The chemical identity of Z-N-Me-Phe-OH is defined by the orthogonality of its protecting group (Z/Cbz) and the steric bulk of the N-methyl modification.
Chemical Identity Table
| Parameter | Specification |
| Common Name | Z-N-Me-Phe-OH |
| IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
| CAS Number | 2899-07-2 (L-isomer) |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Stereochemistry | L-Enantiomer (S-configuration) |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
| pKa (COOH) | ~3.8 (approximate for N-protected amino acids) |
Structural Visualization
The following diagram illustrates the hierarchical composition of the molecule, highlighting the functional zones critical for synthetic planning.
Figure 1: Structural decomposition of Z-N-Me-Phe-OH showing the acid-stable Z-group and the sterically hindered core.[1][2]
Part 2: Synthetic Utility & Mechanism
The "N-Methyl Effect"
The incorporation of Z-N-Me-Phe-OH serves a specific mechanistic purpose in drug design:
-
Conformational Constraint: The N-methyl group introduces steric clash, often forcing the peptide bond into a cis configuration (or an equilibrium between cis and trans), which can lock the peptide into a bioactive conformation.
-
Proteolytic Resistance: Standard proteases (e.g., chymotrypsin) require an amide proton or specific steric accessibility to cleave peptide bonds. N-methylation effectively "masks" the bond from enzymatic hydrolysis.
-
Permeability: By removing the hydrogen bond donor (NH), the desolvation energy required to enter the lipid bilayer is reduced, significantly improving oral bioavailability.
Protecting Group Strategy (Z vs. Fmoc/Boc)
The Z (Cbz) group is chosen for specific synthetic pathways:
-
Stability: It is stable to TFA (unlike Boc) and weak bases (unlike Fmoc).
-
Deprotection: It is removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH, HF). This makes it ideal for solution-phase synthesis or when orthogonal protection to acid-labile side chains is required.
Part 3: Experimental Protocols
Protocol A: Handling and Storage
-
Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow decarboxylation or racemization.
-
Hygroscopicity: Moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes activated esters during coupling.
Protocol B: High-Efficiency Coupling Strategy
Challenge: The N-methyl group creates significant steric hindrance, making standard coupling reagents (e.g., HBTU/DIC) inefficient, leading to deletion sequences. Solution: Use high-reactivity reagents like HATU or COMU with a double-coupling cycle.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[3]
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology:
-
Activation (Pre-activation is critical):
-
Dissolve Z-N-Me-Phe-OH (3.0 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents).
-
Add DIPEA (6.0 equivalents).
-
Wait exactly 30 seconds. (Longer activation can lead to racemization via oxazolone formation).
-
-
Coupling:
-
Add the activated solution to the resin-bound amine.
-
Agitate for 2 to 4 hours at room temperature. (Standard amino acids take 45 mins; N-methyl requires extended time).
-
-
Monitoring (The Chloranil Test):
-
Note: The standard Kaiser test does not work reliably for secondary amines (like N-methyl amino acids). Use the Chloranil test or p-Nitrophenol ester test .
-
If positive (blue particles), proceed to Step 4.
-
-
Re-Coupling (Mandatory for High Yield):
-
Drain the resin.
-
Repeat Step 1 and 2 with fresh reagents.
-
-
Capping:
-
After the second coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences in the final product.
-
Workflow Visualization
Figure 2: Optimized workflow for coupling sterically hindered N-methyl amino acids.
Part 4: Analytical Verification
To validate the identity and purity of Z-N-Me-Phe-OH before use, or to verify its incorporation into a peptide, utilize the following parameters.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic rings/Z-group).
-
Expected Retention: Z-N-Me-Phe-OH will elute significantly later than Z-Phe-OH due to the increased lipophilicity of the methyl group.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI).
-
Expected Mass:
-
[M+H]⁺: 314.36 m/z
-
[M+Na]⁺: 336.34 m/z
-
-
Fragment Ions: Loss of the Z-group (91 Da, benzyl cation) is a common fragmentation pattern.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010602 (Related Boc Derivative Structure & Nomenclature). Retrieved from [Link]
